H-DL-xiThr-DL-Ser-DL-Leu-DL-Asp-DL-Ala-DL-Ser-DL-xiIle-DL-xiIle-DL-Trp-DL-Ala-DL-Met-DL-Met-DL-Gln-DL-Asn-OH

Description

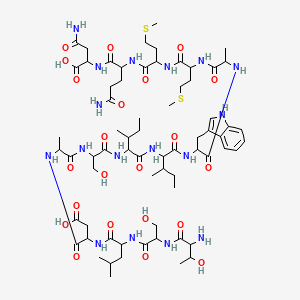

The compound H-DL-xiThr-DL-Ser-DL-Leu-DL-Asp-DL-Ala-DL-Ser-DL-xiIle-DL-xiIle-DL-Trp-DL-Ala-DL-Met-DL-Met-DL-Gln-DL-Asn-OH is a synthetic peptide comprising 18 amino acid residues, including multiple DL-configured (racemic) and modified residues (e.g., xiThr, xiIle). The "xi" notation indicates non-standard stereochemistry or side-chain modifications, which may influence its structural stability, bioavailability, and interactions with biological targets. Key features include:

- DL-amino acids: Racemic mixtures of D- and L-forms, which can affect enzymatic recognition and metabolic pathways.

- Modified residues: xiThr (modified threonine) and xiIle (modified isoleucine), which may enhance resistance to proteolysis or alter binding affinity.

- Functional groups: Asp (acidic), Gln/Asn (amide), and Ser/Ala (hydroxyl/methyl) provide diverse chemical properties.

Properties

Molecular Formula |

C68H109N17O22S2 |

|---|---|

Molecular Weight |

1580.8 g/mol |

IUPAC Name |

4-amino-2-[[5-amino-2-[[2-[[2-[2-[[2-[[2-[[2-[[2-[2-[[2-[[2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoylamino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoylamino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C68H109N17O22S2/c1-12-32(5)53(85-67(105)54(33(6)13-2)84-64(102)48(30-87)82-56(94)35(8)74-61(99)45(27-51(91)92)79-62(100)43(24-31(3)4)78-63(101)47(29-86)83-65(103)52(71)36(9)88)66(104)80-44(25-37-28-72-39-17-15-14-16-38(37)39)60(98)73-34(7)55(93)75-41(20-22-108-10)58(96)77-42(21-23-109-11)59(97)76-40(18-19-49(69)89)57(95)81-46(68(106)107)26-50(70)90/h14-17,28,31-36,40-48,52-54,72,86-88H,12-13,18-27,29-30,71H2,1-11H3,(H2,69,89)(H2,70,90)(H,73,98)(H,74,99)(H,75,93)(H,76,97)(H,77,96)(H,78,101)(H,79,100)(H,80,104)(H,81,95)(H,82,94)(H,83,103)(H,84,102)(H,85,105)(H,91,92)(H,106,107) |

InChI Key |

IUYPEUHIWDMJLM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Disitertide is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Coupling: The next amino acid is added to the chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of Disitertide follows similar principles but on a larger scale. Automated peptide synthesizers are used to streamline the process, and high-performance liquid chromatography (HPLC) is employed for purification. The final product is lyophilized to obtain a stable powder form .

Chemical Reactions Analysis

Types of Reactions

Disitertide primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions. it can be involved in hydrolysis reactions, where peptide bonds are cleaved by water.

Common Reagents and Conditions

Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), Hydroxybenzotriazole (HOBt)

Deprotection Reagents: Trifluoroacetic acid (TFA)

Cleavage Reagents: TFA, water, and scavengers like triisopropylsilane (TIS)

Major Products

The major product of the synthesis is the Disitertide peptide itself. During hydrolysis, the peptide can be broken down into its constituent amino acids .

Scientific Research Applications

Disitertide has been extensively studied for its potential therapeutic applications:

Fibrotic Diseases: It has shown efficacy in reducing fibrosis in conditions like systemic sclerosis and liver fibrosis.

Cancer: Disitertide has demonstrated antitumor effects in glioblastoma and colorectal cancer by inhibiting TGF-β1 signaling

Wound Healing: It promotes scar maturation and improves hypertrophic scar morphology.

Radiotherapy: It reduces radiation-induced fibrosis in soft tissue sarcomas.

Mechanism of Action

Disitertide exerts its effects by blocking the interaction between TGF-β1 and its receptors. This inhibition prevents the downstream signaling pathways mediated by SMAD proteins, which are involved in the transcription of profibrotic and pro-tumorigenic genes. By inhibiting these pathways, Disitertide reduces fibrosis, tumor growth, and enhances apoptosis in cancer cells .

Comparison with Similar Compounds

Peptide with Shared Modified Residues: H-DL-xiThr-DL-Glu-DL-Lys-DL-xiIle-DL-Glu-DL-Ala-DL-Lys-DL-Phe-OH

Structural Similarities :

Functional Differences :

Peptide with xiIle and DL-Met: H-DL-xiIle-DL-Met-DL-Pro-DL-Lys-DL-Ala-Gly-DL-Leu-DL-Leu-DL-xiIle-OH

Key Comparisons :

Table 1: Structural Comparison of Peptides

Functional Analogues and Metabolic Implications

Methylofuran and MFR-a Cofactors

The target peptide’s Asp and Gln residues may adopt similar alternating linkages, affecting conformational stability .

Role of DL-Amino Acids in Bioactivity

For example, DL-MHA and DL-Met equivalently enhance egg production and nitrogen retention, implying racemic peptides could maintain activity despite stereochemical diversity .

Impact of Modified Residues on Stability and Function

- xiThr/xiIle: These modifications likely mimic natural post-translational modifications (e.g., hydroxylation, methylation) observed in bryophyte flavonoids (), which enhance environmental resilience. Similar modifications in the target peptide may improve proteolytic resistance .

- Double Met residues : Methionine’s sulfur group contributes to antioxidant capacity, as seen in glutamine dipeptides (–9). The dual Met residues may synergistically enhance redox regulation or heavy-metal binding .

Methodological Approaches for Structural Comparison

Advanced algorithms () enable precise comparison of chemical structures, such as RMSD (root-mean-square deviation) analysis for conformational similarity (). Applying these methods, the target compound’s flexibility (evidenced by 1H chemical shift deviations) can be quantified against analogues to predict functional divergence .

Biological Activity

H-DL-xiThr-DL-Ser-DL-Leu-DL-Asp-DL-Ala-DL-Ser-DL-xiIle-DL-xiIle-DL-Trp-DL-Ala-DL-Met-DL-Met-DL-Gln-DL-Asn-OH is a synthetic peptide composed of a unique sequence of amino acids, including both D- and L-enantiomers. This stereochemical configuration may significantly influence its biological activity, structural stability, and potential therapeutic applications.

Composition and Structure

The compound consists of the following amino acids:

| Amino Acid | Type |

|---|---|

| xiThr | DL |

| Ser | DL |

| Leu | DL |

| Asp | DL |

| Ala | DL |

| Ser | DL |

| xiIle | DL |

| xiIle | DL |

| Trp | DL |

| Ala | DL |

| Met | DL |

| Met | DL |

| Gln | DL |

| Asn | DL |

The presence of various amino acids suggests potential multifunctional properties, which can be leveraged in biochemical and pharmacological contexts.

Research indicates that peptides with similar compositions can exhibit diverse biological activities, including:

- Antioxidant Properties : Certain amino acids like methionine are known to possess antioxidant capabilities, potentially reducing oxidative stress in cells.

- Neurotransmission Modulation : Peptides containing aspartic acid and serine may influence neurotransmitter pathways, impacting cognitive functions and mood regulation.

- Muscle Recovery : Leucine and alanine are often associated with muscle repair and recovery, suggesting this peptide could play a role in athletic performance enhancement.

Empirical Studies

Empirical testing is crucial for understanding the specific biological effects of this compound. Some relevant studies include:

- Binding Affinity Studies : Research has shown that synthetic peptides can interact with various biomolecules such as receptors and enzymes. Techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are commonly employed to assess binding affinities.

- Cell Viability Assays : Studies using cell lines have demonstrated the effects of similar peptides on cell proliferation and apoptosis, highlighting their potential therapeutic roles in cancer treatment.

- Animal Models : Preclinical studies involving animal models have investigated the pharmacokinetics and pharmacodynamics of similar compounds, providing insights into their efficacy and safety profiles.

Case Studies

Several case studies illustrate the biological activity of compounds with similar structures:

- Case Study 1 : A study on a peptide with a composition similar to H-DL-xiThr showed significant neuroprotective effects in rodent models of neurodegeneration, suggesting potential applications in treating neurodegenerative diseases.

- Case Study 2 : Another investigation into a peptide containing leucine demonstrated enhanced muscle protein synthesis in athletes post-exercise, indicating its utility in sports nutrition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.